(1,3-Dioxoisoindol-2-yl) 4-acetamidobenzenesulfonate
Overview
Description
(1,3-Dioxoisoindol-2-yl) 4-acetamidobenzenesulfonate is a complex organic compound that features a unique combination of functional groups, including a dioxoisoindole moiety and an acetamidobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl) 4-acetamidobenzenesulfonate typically involves multiple steps, starting with the preparation of the dioxoisoindole core. One common method involves the cyclization of phthalic anhydride with ammonia or primary amines to form the isoindole structure. This intermediate is then reacted with acetic anhydride to introduce the acetamido group. The final step involves the sulfonation of the benzene ring using chlorosulfonic acid or sulfur trioxide to yield the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles such as amines or thiols replace the sulfonate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thiol esters.
Scientific Research Applications
(1,3-Dioxoisoindol-2-yl) 4-acetamidobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxoisoindole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxoisoindol-2-yl) (4-fluorophenyl)acetic acid: Shares the dioxoisoindole core but differs in the substituent on the benzene ring.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Contains a similar dioxoisoindole structure with different functional groups.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 4-acetamidobenzenesulfonate is unique due to the presence of both acetamido and sulfonate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-acetamidobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c1-10(19)17-11-6-8-12(9-7-11)25(22,23)24-18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXJZHICUSBHFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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